molecular formula C3H2BrNO2S B134166 5-Bromothiazolidine-2,4-dione CAS No. 125518-48-1

5-Bromothiazolidine-2,4-dione

Cat. No. B134166
M. Wt: 196.02 g/mol
InChI Key: KRBBGMOONSUDGO-UHFFFAOYSA-N
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Description

5-Bromothiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a heterocyclic compound that has been extensively studied due to its diverse biological activities. The bromine atom at the fifth position on the thiazolidine ring is expected to influence the compound's reactivity and interaction with biological targets. Research has shown that various substitutions on the thiazolidine-2,4-dione core can lead to compounds with significant antiproliferative, antidiabetic, anti-inflammatory, antibiotic, antihistamine, antimicrobial, and antidepressant activities .

Synthesis Analysis

The synthesis of 5-Bromothiazolidine-2,4-dione derivatives involves the introduction of different substituents at the fifth position of the thiazolidine ring. For instance, novel derivatives with substituted aromatic sulfonyl chlorides and alkyl halides have been synthesized and characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Another approach includes one-pot cyclizations of arylacetonitriles with isothiocyanates and ethyl 2-chloro-2-oxoacetate to produce 2-alkylidenethiazolidine-4,5-diones with antibiotic properties .

Molecular Structure Analysis

The molecular structure of 5-Bromothiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of the bromine atom and other substituents affects the compound's ability to interact with biological targets. Docking studies have shown that certain derivatives exhibit specific interactions with key residues in the binding site of PPARgamma, suggesting that these molecules are potential ligands of this receptor . The structure-activity relationship studies indicate that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for substantial activity .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromothiazolidine-2,4-dione derivatives is influenced by the substituents attached to the thiazolidine core. These substituents can participate in various chemical reactions, leading to the formation of compounds with different biological activities. For example, the synthesis of potential antihistamines involved the reaction of 5-arylidenethiazolidine-2,4-dione potassium salt with 4-bromobenzyl bromide . The introduction of different substituents can also lead to compounds with antimicrobial activity against a range of pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiazolidine-2,4-dione derivatives, such as log P values, are important for their pharmacokinetic behavior and biological efficacy . These properties are determined by the molecular structure and the nature of the substituents. The log P values, which indicate the lipophilicity of the compounds, can influence their ability to cross cell membranes and reach their targets. The synthesis of derivatives with varying substituents allows for the exploration of these properties in relation to their biological activities .

Scientific Research Applications

Cytotoxic and Genotoxic Activities

5-Bromothiazolidine-2,4-dione derivatives exhibit selective cytotoxic and genotoxic activities against cancer cells. For instance, a study by Rodrigues et al. (2018) demonstrated that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed potent cytotoxicity against NCI-H292 lung cancer cell line, with significant genotoxic effects observed in these cells but not in normal cells (Rodrigues et al., 2018).

Anticancer Activity

Compounds containing the 5-benzylidene thiazolidine-2,4-dione scaffold, like 5-Bromothiazolidine-2,4-dione, have been identified as antineoplastic agents. Romagnoli et al. (2013) synthesized and evaluated N-3-substituted-5-arylidene thiazolidine-2,4-diones, which showed suppression of human myeloid leukemia cells through apoptosis induction (Romagnoli et al., 2013).

Green Chemistry Applications

5-Bromothiazolidine-2,4-dione derivatives have also been utilized in green chemistry. Esam et al. (2020) reported the use of a novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a green, efficient, and reusable catalyst for synthesizing 5-arylidenthiazolidine-2,4-diones (Esam et al., 2020).

Biotransformation System

In biotransformation, 5-benzylidenethiazolidine-2,4-diones are reduced to 5-benzylthiazolidine-2,4-diones using red yeasts. This biotransformation system was detailed by Cantello et al. (1994), illustrating its potential in treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).

Electrochemical Studies

Nosheen et al. (2012) investigated the electrochemical behavior of 5-benzylideneimidazolidine-2,4-dione derivatives, exploring their oxidation mechanisms and structure-activity relationships (Nosheen et al., 2012).

Catalytic Asymmetric Reactions

Jiao et al. (2016) reported the application of diarylthiazolidin-2,4-diones as nucleophiles in asymmetric catalysis. This work demonstrated the high enantio- and diastereoselectivities in producing biologically important 5-aryl-5-substituted thiazolidin-2,4-diones with significant anticancer activities (Jiao et al., 2016).

Antimicrobial Activity

5-Arylidene-thiazolidine-2,4-dione derivatives exhibit antimicrobial properties. Paiva et al. (2018) synthesized derivatives that acted as antimicrobial agents against Gram-positive pathogens, demonstrating their potential in medicinal chemistry (Paiva et al., 2018).

Enzyme Inhibition

Zidar et al. (2010) designed 5-benzylidenethiazolidine-2,4-dione-based compounds as inhibitors of the bacterial enzyme MurD. These inhibitors showed activity in the micromolar range, revealing their potential in antibacterial applications (Zidar et al., 2010).

Safety And Hazards

The safety data sheet for 5-Bromothiazolidine-2,4-dione suggests that it may pose certain hazards. Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If swallowed or if it comes in contact with the eyes, medical advice should be sought .

properties

IUPAC Name

5-bromo-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBGMOONSUDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393006
Record name 5-Bromo-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazolidine-2,4-dione

CAS RN

125518-48-1
Record name 5-Bromo-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wrobel, Z Li, A Dietrich, M McCaleb… - Journal of medicinal …, 1998 - ACS Publications
Novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones and 5-(3-aryl-2-propynyl)-5-(arylsulfanyl)thiazolidine-2,4-diones were prepared and evaluated as oral …
Number of citations: 45 pubs.acs.org
AM Ibrahim, ME Shoman… - European Journal of …, 2023 - Wiley Online Library
Thiazolidinedione (TZD) is one of the privileged heterocyclic rings and has shown many biological applications in medicinal chemistry and drug discovery. This review covers the …
D Havrylyuk, B Zimenkovsky, O Vasylenko… - European Journal of …, 2013 - Elsevier
A series of novel 5-pyrazoline substituted 4-thiazolidinones have been synthesized. Target compounds were evaluated for their anticancer activity inávitro within DTP NCI protocol. …
Number of citations: 127 www.sciencedirect.com

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